molecular formula C12H11FN2O2 B8701330 Ethyl 1-(3-fluorophenyl)pyrazole-3-carboxylate

Ethyl 1-(3-fluorophenyl)pyrazole-3-carboxylate

Cat. No.: B8701330
M. Wt: 234.23 g/mol
InChI Key: ZKFYNORVXMUKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-fluorophenyl)pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl 1-(3-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-6-7-15(14-11)10-5-3-4-9(13)8-10/h3-8H,2H2,1H3

InChI Key

ZKFYNORVXMUKJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 mL of flask was charged with 2.62 g of 3-fluorobenzenebromide (15 mmol), 1.40 g of ethyl 1-H-pyrazole-3-carboxylate (10 mmol), 400 mg of CuI (2.0 mmol), 4.5 g of K2CO3 (3.3 mmol) and 0.9 mL of trans-N,N′-dimethylcyclohexayldiamine (2.0 mmol). The resulting mixture was stirred at 140° C. for 3 h. After the mixture was cooled down to room temperature, it was diluted with 200 mL EtOAc and then was washed with water (2×50 mL), and brine (2×50 mL). The organics were dried over MgSO4 and concentrated under reduced pressure. The residue was purified via flash column chromatography on silica gel (0-25% EtOAc in hexanes) to give the desired product (1.17 g, 50%).
Name
3-fluorobenzenebromide
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
400 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
50%

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